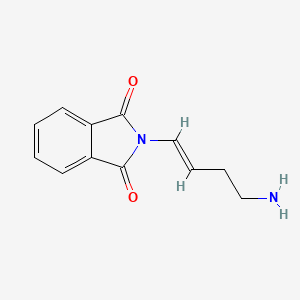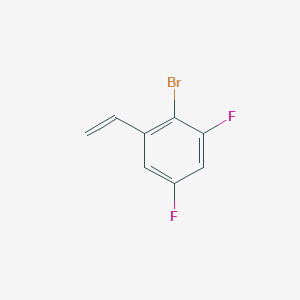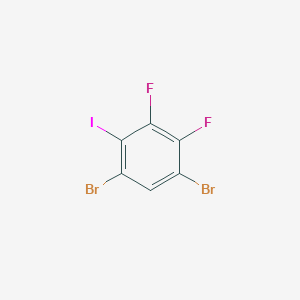
4,6-Dibromo-2,3-difluoroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2,3-difluoroiodobenzene is an organic compound with the molecular formula C6HBr2F2I and a molecular weight of 397.78 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4,6-Dibromo-2,3-difluoroiodobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-difluoroiodobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,6-Dibromo-2,3-difluoroiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.
Applications De Recherche Scientifique
4,6-Dibromo-2,3-difluoroiodobenzene has several applications in scientific research:
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems, including their interactions with enzymes and receptors.
Mécanisme D'action
The mechanism by which 4,6-Dibromo-2,3-difluoroiodobenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effects of the fluorine atoms can make the benzene ring more susceptible to nucleophilic attack, while the bulky iodine atom can provide steric hindrance that affects the reaction pathway . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions .
Comparaison Avec Des Composés Similaires
4,6-Dibromo-2,3-difluoroiodobenzene can be compared with other halogenated aromatic compounds, such as:
2,4-Difluoroiodobenzene: This compound lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,4-Dibromo-3,5-difluoroiodobenzene: Similar in structure but with different positions of the bromine and fluorine atoms, which can affect its reactivity and applications.
4-Bromo-2,3-difluoroiodobenzene: Contains only one bromine atom, which can lead to different chemical behavior and reactivity compared to this compound.
The uniqueness of this compound lies in its specific arrangement of halogen atoms, which provides distinct reactivity and selectivity in various chemical reactions.
Propriétés
Formule moléculaire |
C6HBr2F2I |
|---|---|
Poids moléculaire |
397.78 g/mol |
Nom IUPAC |
1,5-dibromo-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C6HBr2F2I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
Clé InChI |
OVKOMMGTSZGNEL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)I)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


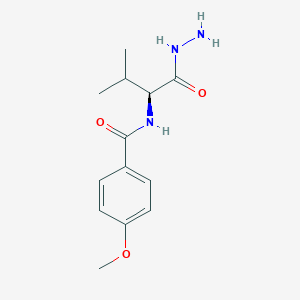

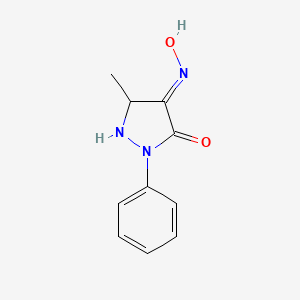
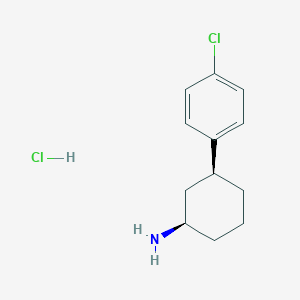
![Tert-butyl (4-formylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B12856835.png)
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)
![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)

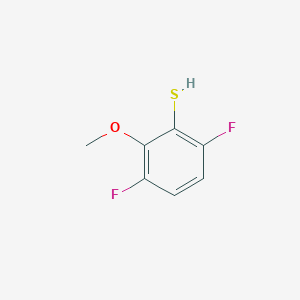

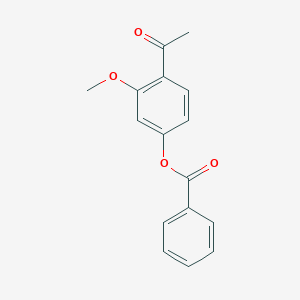
![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
